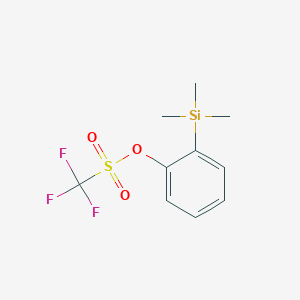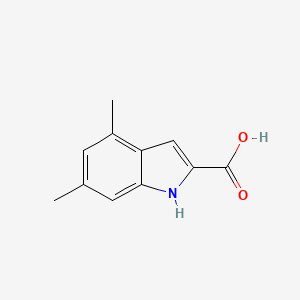![molecular formula C11H15NO4S B1306704 2-{[(4-Methylphenyl)sulfonyl]amino}butansäure CAS No. 69676-71-7](/img/structure/B1306704.png)
2-{[(4-Methylphenyl)sulfonyl]amino}butansäure
Übersicht
Beschreibung
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a sulfonamide group attached to a butanoic acid backbone
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Pharmacokinetics
- Compound X is absorbed from the gastrointestinal tract (or other routes of administration) into the bloodstream . It likely distributes throughout the body, reaching various tissues and organs. Enzymes in the liver or other tissues metabolize Compound X. The compound is eventually eliminated, primarily through renal excretion.
Biochemische Analyse
Biochemical Properties
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to carbonic acid. This interaction is crucial for the regulation of pH in tissues and organs. Additionally, 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has been shown to inhibit the activity of H+/K+ ATPase, an enzyme involved in gastric acid secretion .
Cellular Effects
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as protein kinases, which play a critical role in cell growth and differentiation. Furthermore, 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to carbonic anhydrase results in the inhibition of the enzyme’s activity, thereby affecting the regulation of pH. Additionally, 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing gastric acid secretion and protecting against ulcers. At higher doses, it can cause toxic or adverse effects, including damage to the gastric mucosa and other tissues. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other biomolecules. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular homeostasis and energy balance .
Transport and Distribution
The transport and distribution of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization and accumulation of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The activity and function of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid are closely linked to its subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative. One common method includes the following steps:
Formation of the sulfonamide: React 4-methylbenzenesulfonyl chloride with an amino acid derivative, such as butanoic acid, in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted sulfonamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(4-Methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid
- **4-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid
- **2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is unique due to its specific structural features, such as the butanoic acid backbone and the presence of the sulfonamide group These features confer distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFPTFVQZWHPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390537 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69676-71-7 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?
A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []
Q2: How does the structure of these compounds relate to their antimicrobial activity?
A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




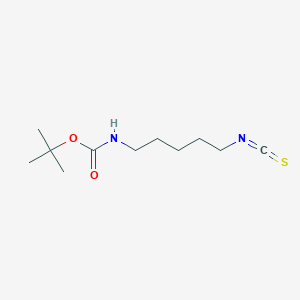
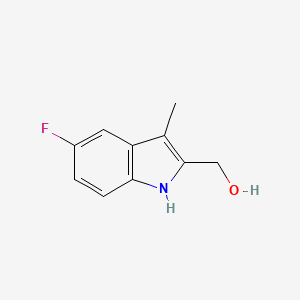
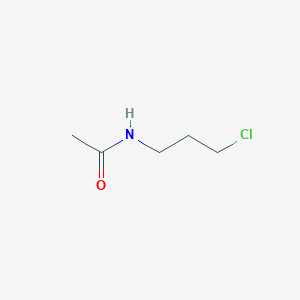
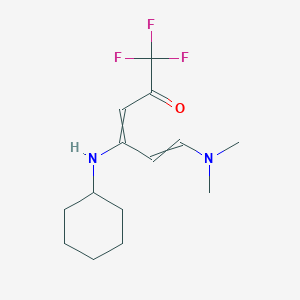

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)
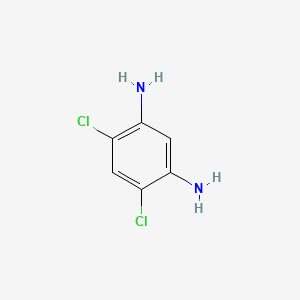
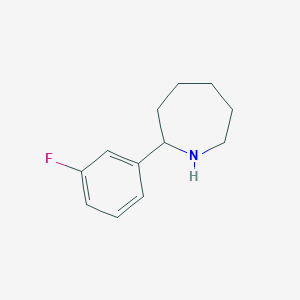
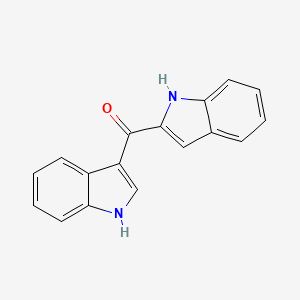
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
